2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, benzyl and ethyl substituents, and an acetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[4,3-d]pyrimidine core through cyclization reactions, followed by the introduction of benzyl and ethyl groups via alkylation reactions. The final step involves the acylation of the intermediate compound with 4-ethoxyphenylacetic acid to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Condensation: Condensation reactions with carbonyl compounds can lead to the formation of various condensation products, including heterocyclic rings.
Scientific Research Applications
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds to 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide include other pyrazolopyrimidine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples of similar compounds include:
- 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide
- 2-(6-benzyl-2-propyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethoxyphenyl)acetamide
These compounds highlight the versatility of the pyrazolopyrimidine scaffold and its potential for modification to achieve desired properties.
Properties
Molecular Formula |
C24H25N5O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25N5O4/c1-3-27-15-20-22(26-27)23(31)29(14-17-8-6-5-7-9-17)24(32)28(20)16-21(30)25-18-10-12-19(13-11-18)33-4-2/h5-13,15H,3-4,14,16H2,1-2H3,(H,25,30) |
InChI Key |
FYQKBYFOFXYLLG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)OCC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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